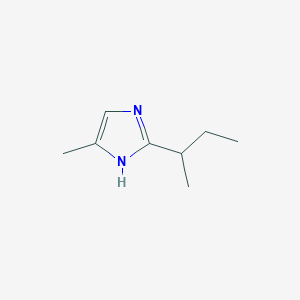

2-(Butan-2-yl)-5-methyl-1H-imidazole

Description

General Context of Imidazole (B134444) Heterocycles in Organic Chemistry

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms. wikipedia.org This fundamental structure is a cornerstone in the vast field of organic chemistry, primarily due to its versatile chemical properties and its presence in a myriad of biologically significant molecules. The imidazole ring is found in the amino acid histidine, the purine bases of nucleic acids (adenine and guanine), and numerous alkaloids and pharmaceuticals. encyclopedia.pub Its aromaticity, coupled with the presence of both an acidic (pyrrole-like) and a basic (pyridine-like) nitrogen atom, allows it to act as both a hydrogen bond donor and acceptor, and to coordinate with metal ions, making it a crucial component in many enzymatic reactions. encyclopedia.pubmdpi.com

Significance of Substituted Imidazoles in Contemporary Chemical Research

The functionalization of the imidazole core with various substituents gives rise to a vast library of derivatives with tailored electronic, steric, and physicochemical properties. These substituted imidazoles are at the forefront of contemporary chemical research, with applications spanning materials science, catalysis, and medicinal chemistry. nih.gov By strategically placing different functional groups on the imidazole ring, chemists can fine-tune the molecule's reactivity, solubility, and biological activity. This has led to the development of novel ionic liquids, N-heterocyclic carbene (NHC) ligands for catalysis, and a wide array of pharmacologically active agents. rsc.org The ability to modify the imidazole scaffold makes it a privileged structure in drug discovery.

Focus on 2-(Butan-2-yl)-5-methyl-1H-imidazole within Imidazole Research

Within the extensive family of substituted imidazoles, this article focuses specifically on the chemical compound This compound . This particular molecule, while not as extensively studied as some other imidazole derivatives, presents an interesting case for understanding the interplay of alkyl substituents on the imidazole ring.

Synthetic Approaches

This classical method involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). For the synthesis of this compound, the likely precursors would be:

1,2-Dicarbonyl compound: 1-Hydroxypropan-2-one (acetol) or another suitable precursor that would provide the methyl-substituted backbone.

Aldehyde: 2-Methylbutanal.

Nitrogen source: Ammonia or an ammonium (B1175870) salt such as ammonium acetate (B1210297).

The reaction would proceed through the formation of a diimine intermediate from the dicarbonyl compound and ammonia, which then condenses with the aldehyde to form the imidazole ring.

Spectroscopic and Physicochemical Data

Direct experimental spectroscopic and physicochemical data for this compound are not available in the public domain. However, we can predict its properties based on data from closely related compounds such as 2-methylimidazole and other alkyl-substituted imidazoles.

Predicted Physicochemical Properties

| Property | Predicted Value/Range | Basis for Prediction |

| Molecular Formula | C₈H₁₄N₂ | Based on the structure |

| Molecular Weight | 138.21 g/mol | Calculated from the molecular formula |

| Appearance | Colorless to pale yellow solid or liquid | General appearance of similar alkylimidazoles |

| Boiling Point | > 200 °C (at atmospheric pressure) | Extrapolated from data for smaller alkylimidazoles |

| Melting Point | Likely below room temperature | Branched alkyl chains can disrupt crystal packing |

| Solubility | Soluble in polar organic solvents and water | Based on the properties of 2-methylimidazole wikipedia.orgcspi.org |

Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | - Signals for the butan-2-yl group (methine, methylene (B1212753), and two methyls).- A singlet for the methyl group on the imidazole ring.- A signal for the C4-H proton on the imidazole ring.- A broad signal for the N-H proton. |

| ¹³C NMR | - Resonances for the four distinct carbons of the butan-2-yl group.- A signal for the methyl carbon attached to the imidazole ring.- Resonances for the C2, C4, and C5 carbons of the imidazole ring. |

| IR Spectroscopy | - A broad N-H stretching band around 3100-3300 cm⁻¹.- C-H stretching bands for the alkyl groups below 3000 cm⁻¹.- C=N and C=C stretching vibrations characteristic of the imidazole ring around 1450-1600 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z 138.- Fragmentation patterns corresponding to the loss of alkyl fragments from the butan-2-yl group. |

Reactivity and Chemical Behavior

The reactivity of this compound is dictated by the electronic and steric properties of the imidazole ring and its substituents.

Basicity: The electron-donating nature of the two alkyl groups is expected to make this compound more basic than the parent imidazole. Protonation will occur at the pyridine-like nitrogen (N3).

N-Alkylation and N-Acylation: The N-H proton is acidic and can be removed by a base, allowing for alkylation or acylation at the nitrogen atom. nih.gov

Electrophilic Aromatic Substitution: The imidazole ring is electron-rich and can undergo electrophilic aromatic substitution, although it is generally less reactive than pyrrole (B145914). The substitution is likely to occur at the C4 position, as the C2 and C5 positions are already substituted.

Coordination Chemistry: As with other imidazoles, this compound can act as a ligand in coordination chemistry, forming complexes with various metal ions. The steric bulk of the butan-2-yl group may influence the geometry and stability of these complexes.

Structure

3D Structure

Properties

CAS No. |

61893-07-0 |

|---|---|

Molecular Formula |

C8H14N2 |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

2-butan-2-yl-5-methyl-1H-imidazole |

InChI |

InChI=1S/C8H14N2/c1-4-6(2)8-9-5-7(3)10-8/h5-6H,4H2,1-3H3,(H,9,10) |

InChI Key |

VOVQZEWZJXQFFI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=NC=C(N1)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Butan 2 Yl 5 Methyl 1h Imidazole and Its Derivatives

Foundational Synthetic Pathways for Imidazoles

The construction of the imidazole (B134444) ring has been a subject of chemical research for over a century, leading to the development of several foundational synthetic pathways. These methods, while sometimes lacking in efficiency or versatility compared to modern techniques, form the bedrock upon which contemporary imidazole synthesis is built.

Historical Context of Imidazole Synthesis (e.g., Debus Synthesis)

The first synthesis of an imidazole was reported in 1858 by Heinrich Debus, who obtained the parent compound by reacting glyoxal and formaldehyde with ammonia (B1221849). This reaction, now famously known as the Debus synthesis, was later expanded upon by Bronisław Radziszewski, leading to the more general Debus-Radziszewski imidazole synthesis. wikipedia.orgscribd.comscribd.com This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (or a primary amine) to form a substituted imidazole. wikipedia.orgscribd.com

The reaction is believed to proceed in two main stages. First, the 1,2-dicarbonyl compound reacts with two molecules of ammonia to form a diimine intermediate. This intermediate then condenses with the aldehyde, followed by cyclization and aromatization to yield the final imidazole product. wikipedia.org While the exact mechanism is still a subject of discussion, this pathway provides a straightforward route to a variety of substituted imidazoles. wikipedia.org The Debus-Radziszewski synthesis is of significant industrial importance and is used in the commercial production of several imidazole derivatives. wikipedia.orgscribd.com

Adaptations for Substituted Imidazole Ring Formation

The classical Debus-Radziszewski synthesis has been adapted and modified over the years to allow for the synthesis of a wide array of substituted imidazoles. By varying the starting materials—the 1,2-dicarbonyl compound, the aldehyde, and the ammonia source—chemists can introduce a variety of substituents onto the imidazole core.

For the synthesis of 2,5-disubstituted imidazoles, such as the target molecule 2-(butan-2-yl)-5-methyl-1H-imidazole, specific precursors are required. The substituent at the 2-position of the imidazole ring is derived from the aldehyde reactant, while the substituents at the 4- and 5-positions originate from the 1,2-dicarbonyl compound. Therefore, to obtain a 5-methyl substituent, a dicarbonyl compound such as pyruvaldehyde (methylglyoxal) would be a suitable starting material. To introduce the butan-2-yl group at the 2-position, the corresponding aldehyde, 2-methylbutanal, would be used. The third component would be a source of ammonia, such as ammonium (B1175870) acetate (B1210297).

Direct Synthetic Approaches to this compound

Direct synthetic approaches to specifically substituted imidazoles like this compound often rely on modern variations of classical reactions, focusing on efficiency, atom economy, and ease of execution. One-pot multicomponent reactions and optimized sequential syntheses are the cornerstones of these direct approaches.

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single reaction vessel, without the need for isolation of intermediates. researchgate.net The Debus-Radziszewski synthesis is a classic example of a three-component reaction. wikipedia.org

For the synthesis of this compound, a one-pot approach would involve the condensation of pyruvaldehyde, 2-methylbutanal, and ammonium acetate. This reaction can be catalyzed by various acids, such as p-toluenesulfonic acid (PTSA), or can be carried out under solvent-free conditions or in green solvents to enhance its environmental friendliness. isca.measianpubs.org The use of catalysts can significantly improve the reaction rate and yield. isca.mersc.org

| Catalyst/Solvent System | General Yield Range for 2,4,5-Trisubstituted Imidazoles | Reference |

| p-Toluenesulfonic acid (PTSA) in ethanol | Good isolated yields | isca.me |

| HBF4–SiO2 | High yields | rsc.org |

| Solvent-free, microwave irradiation | Good to excellent yields | derpharmachemica.com |

| Natural organic acids, solvent-free | Good to excellent yields | asianpubs.org |

| Water, microwave irradiation | Excellent yields | nih.gov |

| Ionic liquids | Excellent yields | derpharmachemica.com |

Sequential Synthesis and Optimization of Reaction Conditions

While one-pot reactions are often preferred for their efficiency, sequential synthesis offers greater control over the reaction and can be advantageous when dealing with sensitive functional groups or when optimization of individual steps is required. A sequential approach to this compound could involve the initial formation of a simpler imidazole derivative, followed by modification to introduce the desired substituents.

For instance, one could first synthesize 5-methyl-1H-imidazole and then introduce the butan-2-yl group at the 2-position through a separate reaction. However, a more common sequential approach would follow the general principles of the Debus-Radziszewski reaction but with isolation of intermediates or careful control of reaction conditions at each stage.

Optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. Key parameters that are often optimized include:

Catalyst: A wide range of catalysts, including Lewis and Brønsted acids, have been employed to accelerate the reaction. isca.mersc.org

Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Green solvents like water, ethanol, and ionic liquids are increasingly being used. nih.govnih.govacs.org

Temperature: Reaction temperatures can range from room temperature to reflux conditions, depending on the specific reactants and catalyst used.

Reaction Time: Optimization of the reaction time is essential to ensure complete conversion of the starting materials while minimizing the formation of byproducts.

Advanced and Sustainable Synthetic Methodologies for Imidazoles

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods. These advanced methodologies often involve the use of alternative energy sources and green reaction media to reduce waste and energy consumption.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering several advantages over conventional heating methods, including dramatically reduced reaction times, higher yields, and improved product purity. derpharmachemica.comderpharmachemica.combohrium.comnih.gov The synthesis of substituted imidazoles under microwave irradiation has been extensively reported, often in solvent-free conditions or using green solvents. derpharmachemica.comnih.govbohrium.comacs.orgresearchgate.net This technique can be readily applied to the synthesis of this compound, potentially leading to a more efficient and sustainable process.

Ultrasound-assisted synthesis is another green chemistry technique that utilizes the energy of ultrasonic waves to accelerate chemical reactions. nih.govnih.gov The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates. nih.gov The application of ultrasound has been shown to be effective in the synthesis of various heterocyclic compounds, including imidazoles, often resulting in shorter reaction times and higher yields. nih.govnih.govmdpi.comasianpubs.org

The use of green solvents, such as water, ethanol, and bio-based solvents like ethyl lactate, is a key aspect of sustainable chemistry. nih.govacs.orgresearchgate.net These solvents are less toxic and have a lower environmental impact compared to traditional organic solvents. The synthesis of imidazoles in these green media has been successfully demonstrated, often in conjunction with microwave or ultrasound irradiation. nih.govnih.govacs.org

| Advanced Synthetic Method | Key Advantages |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, increased purity |

| Ultrasound-Assisted Synthesis | Shorter reaction times, improved yields, milder reaction conditions |

| Green Solvents | Reduced environmental impact, lower toxicity, often biodegradable |

Metal-Catalyzed Methods

Transition-metal catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the formation of heterocyclic rings. For the synthesis of 2,5-disubstituted imidazoles, catalysts based on metals such as copper, iron, and rhodium are frequently employed. These reactions often proceed through multicomponent pathways, where an aldehyde, a 1,2-dicarbonyl compound, and an ammonia source condense to form the imidazole ring.

In a plausible metal-catalyzed synthesis of this compound, 2-methylbutanal would serve as the aldehyde component, with a suitable 1,2-dicarbonyl precursor for the 5-methyl segment, and ammonium acetate as the nitrogen source. Catalysts like copper(II) acetate or iron(III) chloride can facilitate this transformation by activating the carbonyl groups towards nucleophilic attack. beilstein-journals.org The variable oxidation states of metals like iron allow them to catalyze a range of organic reactions, including the cycloisomerizations necessary for imidazole formation. beilstein-journals.org

Table 1: Representative Metal-Catalyzed Synthesis of Substituted Imidazoles

| Catalyst | Aldehyde | Dicarbonyl | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Cu(OAc)₂ | Aromatic | Benzil | Ethanol | Reflux | 85-95 |

| FeCl₃/SiO₂ | Acetal | Benzil | Solvent-free | 80 | 80-92 nih.gov |

Nanoparticle-Assisted Synthesis

The use of nanoparticles as catalysts represents a greener and often more efficient alternative to traditional homogeneous catalysts. The high surface-area-to-volume ratio of nanoparticles enhances their catalytic activity, and their heterogeneous nature allows for easy separation and recycling. Various metal and metal oxide nanoparticles, including those of gold, chromium(III) oxide (Cr₂O₃), and magnetic nanoparticles like cobalt ferrite (CoFe₂O₄) and magnetite (Fe₃O₄), have been successfully used to synthesize substituted imidazoles. nih.govresearchgate.net

For the synthesis of this compound, a three-component reaction could be efficiently catalyzed by Fe₃O₄ nanoparticles under solvent-free conditions. researchgate.net This approach is noted for its high yields, short reaction times, and environmental friendliness. Similarly, plant-assisted synthesized tin oxide nanoparticles have been used for the synthesis of 2,4,5-triarylimidazoles under microwave irradiation, a method that could be adapted for alkyl-substituted imidazoles. researchgate.net

Table 2: Nanoparticle-Assisted Synthesis of Polysubstituted Imidazoles

| Nanoparticle Catalyst | Reaction Type | Conditions | Key Advantages |

|---|---|---|---|

| Cr₂O₃ | Aldehyde, Benzil, NH₄OAc | Microwave, H₂O | High yields (up to 97%), reusable catalyst, green solvent. nih.gov |

| Fe₃O₄ | Aldehyde, Benzil, Amine, NH₄OAc | Solvent-free, 80°C | High efficiency, easy magnetic separation, rapid. researchgate.net |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter times compared to conventional heating methods. The synthesis of substituted imidazoles is particularly amenable to microwave irradiation. nih.gov A one-pot, multicomponent reaction catalyzed by p-toluenesulfonic acid under microwave conditions has been shown to be effective for producing a range of tri- and tetrasubstituted imidazoles. nih.gov This methodology can be directly applied to the synthesis of this compound.

The optimization of microwave-assisted synthesis often involves adjusting the microwave power and reaction time to achieve the highest yield. For instance, studies have shown that for the Debus-Radziszewski imidazole synthesis, optimal conditions can be achieved at specific power and time settings, resulting in yields exceeding 70%. orientjchem.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Imidazole Synthesis

| Method | Catalyst | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional Heating | p-TSA | 36 h | 30 | nih.gov |

| Microwave Irradiation | p-TSA | 60-80 min | 46-80 | nih.gov |

| Conventional Heating | Glacial Acetic Acid | 1-2 h | Moderate | orientjchem.org |

Denitrogenative Transformation Strategies

An innovative approach to the synthesis of 2-substituted 1H-imidazoles involves the denitrogenative transformation of 5-amino-1,2,3-triazoles. This acid-mediated process provides an efficient route to novel imidazole derivatives. mdpi.com The reaction proceeds through an intramolecular cyclization of a 5-amino-4-aryl-1-(2,2-diethoxyethyl) 1,2,3-triazole, followed by the opening of the triazole ring and insertion of an in situ formed carbene intermediate. mdpi.com

A plausible mechanism involves the initial hydrolysis of the starting triazoloacetal to an aldehyde, which then undergoes intramolecular cyclization. Subsequent elimination of nitrogen leads to a carbene intermediate that can be trapped to form the final 2-substituted imidazole product. mdpi.com While this method has been demonstrated for the synthesis of 2-(alkoxy(hetaryl)methyl) 1H-imidazole derivatives, its principles could be adapted for the synthesis of 2-alkyl imidazoles.

Functionalization and Derivatization Strategies on the Imidazole Core

The imidazole ring is an electron-rich heterocycle, which dictates its reactivity towards various reagents. Functionalization can occur through substitution reactions on the carbon atoms of the ring or by reactions involving the nitrogen atoms.

Electrophilic Aromatic Substitution Reactions on the Imidazole Ring

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic systems. In the case of the imidazole ring, these reactions typically occur at the C-4 or C-5 positions, which are more electron-rich. The sec-butyl group at the C-2 position and the methyl group at the C-5 position will influence the regioselectivity of further substitutions. Alkyl groups are generally activating and ortho-, para-directing. libretexts.org In the context of the imidazole ring, this would suggest that an incoming electrophile would preferentially attack the C-4 position.

Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For example, nitration of an imidazole derivative can be achieved using a mixture of nitric and sulfuric acid.

Table 4: Potential Electrophilic Aromatic Substitution Reactions on this compound

| Reaction | Reagents | Expected Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(Butan-2-yl)-5-methyl-4-nitro-1H-imidazole |

| Bromination | Br₂, FeBr₃ | 4-Bromo-2-(butan-2-yl)-5-methyl-1H-imidazole |

Nucleophilic Addition Reactions to the Imidazole Core

The electron-rich nature of the imidazole ring generally makes it unreactive towards nucleophilic attack unless the ring is activated by strongly electron-withdrawing groups. However, the formation of an imidazolium (B1220033) salt by N-alkylation can significantly enhance the electrophilicity of the ring, particularly at the C-2 position, making it susceptible to nucleophilic attack. google.com

A strategy for functionalizing the C-2 position could involve the initial N-alkylation of this compound to form a 1,3-dialkylimidazolium salt. This "activated" intermediate could then react with a nucleophile. Subsequent removal of the activating N-alkyl group would yield a C-2 functionalized derivative. While direct nucleophilic addition to the neutral imidazole core is uncommon, this two-step sequence provides a viable synthetic route.

Condensation Reactions for Formation of Imine and Related Derivatives

The formation of imines (often referred to as Schiff bases) and related C=N double bond-containing derivatives from this compound relies on classical condensation chemistry. This typically involves the reaction of a primary amine with an aldehyde or a ketone, resulting in the elimination of a water molecule. In the context of the specified imidazole, derivatization can occur if the parent molecule is first functionalized to contain either a primary amine or a carbonyl group.

The core reaction mechanism proceeds via nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. This is followed by dehydration, often acid-catalyzed, to yield the final imine product. The reversibility of the reaction necessitates strategies to drive the equilibrium towards the product, such as the removal of water using a Dean-Stark apparatus or dehydrating agents, or by using an excess of one reactant.

Research on structurally similar imidazoles demonstrates the feasibility of these condensation reactions. For instance, studies have shown the synthesis of complex heterocyclic systems through the condensation of substituted N-alkyl 2-butyl-4-chloro-1H-imidazole-5-carbaldehydes with 2-cyanomethylbenzimidazole. uclouvain.be This reaction, a Knoevenagel condensation, proceeds in the presence of a catalyst like L-proline or a base such as piperidine in an ethanol solvent. uclouvain.be This exemplifies how a carbonyl group introduced at the C-5 position of the imidazole ring can serve as a handle for condensation reactions to build more complex derivatives.

Another relevant approach involves three-component condensation reactions. For example, 5-aminoimidazole derivatives can react with aldehydes and Meldrum's acid in acetic acid to produce substituted tetrahydroimidazo[4,5-b]pyridin-5-ones. researchgate.net Although this involves an amino group at the C-5 position rather than a methyl group, it highlights the utility of amino-functionalized imidazoles as building blocks for condensation reactions leading to fused heterocyclic systems.

The following table summarizes representative conditions for condensation reactions involving functionalized imidazole derivatives.

| Imidazole Substrate | Reactant(s) | Catalyst/Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| N-alkyl 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde | 2-cyanomethylbenzimidazole | L-proline or Piperidine | Ethanol | (E)-acrylonitrile derivative | uclouvain.be |

| 5-Aminoimidazole derivatives | Aldehydes, Meldrum's acid | None (acidic solvent) | Acetic Acid | Tetrahydroimidazo[4,5-b]pyridin-5-one | researchgate.net |

| 2-Hydrazinobenzimidazole | Aromatic aldehydes | None | Not specified | 3-Aryl-substituted 1,2,4-triazolo-fused azoles | oup.com |

Regioselective Functionalization at Nitrogen and Carbon Positions

Regioselective functionalization of this compound is critical for synthesizing specific derivatives with desired properties. The possible sites for substitution are the two ring nitrogen atoms (N-1 and N-3) and the single remaining ring carbon atom (C-4). Due to tautomerism between the N-1 and N-3 positions in the unsubstituted imidazole, they are chemically equivalent. However, once one nitrogen is substituted, the two become distinct.

Regioselective Functionalization at Nitrogen (N-Alkylation)

N-alkylation is a common method for functionalizing imidazoles. The regioselectivity of this reaction (i.e., substitution at N-1 versus N-3) is influenced by both steric and electronic factors of the substituents already present on the imidazole ring, as well as the reaction conditions. d-nb.infoderpharmachemica.com For this compound, the bulky butan-2-yl group at the C-2 position is expected to sterically hinder the adjacent N-1 position, potentially favoring alkylation at the N-3 position.

Studies on related substituted imidazoles provide insight into controlling this regioselectivity. For example, in the alkylation of 2-methyl-5-nitroimidazole, regioselectivity in favor of the N-3 alkylated product was observed, attributed to the steric effect of the nitro group. derpharmachemica.com The choice of base and solvent is also crucial. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to provide excellent N-1 regioselectivity for a range of indazoles, a related heterocyclic system. d-nb.info In contrast, vapor-phase alkylation of 4(5)-methylimidazole with methanol over different zeolite catalysts demonstrates catalyst-controlled regioselectivity: Y-zeolites favor the formation of 1,5-dimethylimidazole, whereas Beta-zeolite predominantly yields 1,4-dimethylimidazole. rsc.org

The following table summarizes conditions influencing the regioselectivity of N-alkylation on substituted imidazoles.

| Imidazole Substrate | Reagents | Conditions | Major Product | Key Factor | Reference |

|---|---|---|---|---|---|

| 2-Methyl-5-nitroimidazole | Alkyl halides, K2CO3 | Acetonitrile (B52724), 60°C | N-3 alkylated | Steric hindrance from NO2 group | derpharmachemica.com |

| 4(5)-Methylimidazole | Methanol | Vapor phase, Y-zeolite catalyst | 1,5-Dimethylimidazole | Catalyst structure | rsc.org |

| 4(5)-Methylimidazole | Methanol | Vapor phase, Beta-zeolite catalyst | 1,4-Dimethylimidazole | Catalyst structure | rsc.org |

| Various C-3 substituted indazoles | Alkyl bromide, NaH | THF, 50°C | N-1 alkylated | Base/solvent system | d-nb.info |

Regioselective Functionalization at Carbon (C-4)

With the C-2 and C-5 positions occupied, the C-4 position is the primary target for carbon functionalization. Directed ortho metalation (DoM) is a powerful strategy for achieving this. This involves deprotonation of the C-H bond using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to form a lithiated intermediate. This intermediate can then react with various electrophiles to introduce a wide range of functional groups.

For imidazoles, the nitrogen atoms must first be protected to prevent N-deprotonation and to direct the lithiation to the desired carbon position. Protecting groups such as methoxymethyl (MOM), triphenylmethyl (trityl), or N,N-dimethylsulfamoyl are effective for this purpose. rsc.org Research has shown that N-protected imidazoles can undergo dilithiation at the C-2 and C-5 positions. rsc.org For a 2,5-disubstituted imidazole like the target compound, this strategy would be adapted to target the C-4 position. The regioselectivity of lithiation is governed by the electronic properties of the ring and the directing ability of the N-protecting group.

Palladium-catalyzed direct C-H arylation offers another route for carbon functionalization. Mechanistic studies suggest that for N-protected imidazoles, palladation is electronically favored at the C-5 position and disfavored at C-4. nih.gov However, with the C-5 position blocked by a methyl group in the target compound, the C-4 position becomes a more plausible site for such C-H activation/functionalization reactions, although its reactivity may be lower.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 2-(Butan-2-yl)-5-methyl-1H-imidazole, both proton (¹H) and carbon-13 (¹³C) NMR analyses are crucial for confirming its chemical structure.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the protons of the sec-butyl group, the methyl group, and the imidazole (B134444) ring. Based on the analysis of structurally similar imidazole derivatives, the anticipated chemical shifts (δ) are as follows:

Imidazole Ring Protons: The proton on the C4 carbon of the imidazole ring is expected to appear as a singlet in the region of δ 6.5-7.5 ppm. The N-H proton of the imidazole ring will likely be observed as a broad singlet at a downfield chemical shift, typically in the range of δ 10-13 ppm, due to its acidic nature and potential for hydrogen bonding.

sec-Butyl Group Protons: The methine proton (-CH-) of the sec-butyl group, being adjacent to the imidazole ring, is anticipated to resonate as a multiplet (likely a sextet) in the range of δ 2.8-3.2 ppm. The methylene (B1212753) protons (-CH2-) of the sec-butyl group are expected to appear as a multiplet in the range of δ 1.6-1.9 ppm. The two methyl groups (-CH3) of the sec-butyl group will likely present as a triplet and a doublet. The terminal methyl group will be a triplet around δ 0.8-1.0 ppm, while the other methyl group will be a doublet around δ 1.2-1.4 ppm.

Methyl Group Proton: The protons of the methyl group attached to the C5 position of the imidazole ring are expected to produce a singlet signal in the upfield region, typically around δ 2.2-2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H (Imidazole) | 10.0 - 13.0 | Broad Singlet |

| C4-H (Imidazole) | 6.5 - 7.5 | Singlet |

| -CH- (sec-Butyl) | 2.8 - 3.2 | Multiplet (Sextet) |

| -CH2- (sec-Butyl) | 1.6 - 1.9 | Multiplet |

| -CH3 (sec-Butyl, doublet) | 1.2 - 1.4 | Doublet |

| -CH3 (sec-Butyl, triplet) | 0.8 - 1.0 | Triplet |

| C5-CH3 | 2.2 - 2.5 | Singlet |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for the carbon atoms in this compound are as follows:

Imidazole Ring Carbons: The C2 carbon, being bonded to a nitrogen and the sec-butyl group, is expected to have the most downfield shift among the ring carbons, likely in the range of δ 150-155 ppm. The C4 and C5 carbons are expected to resonate in the region of δ 115-135 ppm.

sec-Butyl Group Carbons: The methine carbon (-CH-) will appear around δ 30-35 ppm. The methylene carbon (-CH2-) is expected in the range of δ 25-30 ppm, and the two methyl carbons (-CH3) will be found in the upfield region of δ 10-20 ppm.

Methyl Group Carbon: The carbon of the methyl group at the C5 position is expected to have a chemical shift in the range of δ 10-15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (Imidazole) | 150 - 155 |

| C4 (Imidazole) | 115 - 135 |

| C5 (Imidazole) | 115 - 135 |

| -CH- (sec-Butyl) | 30 - 35 |

| -CH2- (sec-Butyl) | 25 - 30 |

| -CH3 (sec-Butyl) | 10 - 20 |

| C5-CH3 | 10 - 15 |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show several key absorption bands:

N-H Stretching: A broad absorption band is expected in the region of 3100-3500 cm⁻¹ corresponding to the N-H stretching vibration of the imidazole ring. The broadness is due to hydrogen bonding.

C-H Stretching: Aliphatic C-H stretching vibrations from the sec-butyl and methyl groups are expected to appear in the range of 2850-3000 cm⁻¹. Aromatic C-H stretching from the imidazole ring may be observed around 3000-3100 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the imidazole ring are expected to produce strong absorption bands in the fingerprint region, typically between 1450 cm⁻¹ and 1650 cm⁻¹.

C-N Stretching: The C-N stretching vibrations are expected to appear in the region of 1250-1350 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3500 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| C=N / C=C Stretch | 1450 - 1650 | Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Analysis of C-N and C=N Stretching Vibrations

The C-N and C=N stretching vibrations are particularly diagnostic for the imidazole ring. The C=N stretching vibration typically appears at a higher frequency (around 1600-1650 cm⁻¹) and is usually a strong band. The C-N stretching vibration is found at a lower frequency (around 1250-1350 cm⁻¹) and can be of medium to strong intensity. The precise positions of these bands can be influenced by the substitution pattern on the imidazole ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

For this compound (C₈H₁₄N₂), the molecular weight is 138.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 138.

The fragmentation of the molecular ion would likely involve the cleavage of the sec-butyl group. Common fragmentation pathways would include:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 123.

Loss of an ethyl radical (•C₂H₅): This would lead to a fragment ion at m/z 109. This is often a favorable fragmentation for a sec-butyl group, leading to a stable secondary carbocation.

Cleavage of the entire sec-butyl group: This would result in a fragment corresponding to the 5-methyl-1H-imidazolyl cation at m/z 81.

McLafferty rearrangement: If applicable, this could lead to other characteristic fragment ions.

The relative abundances of these fragment ions would provide further confirmation of the structure of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound. Unlike nominal mass spectrometry, HRMS provides mass measurements with high accuracy (typically within 5 ppm), which allows for the determination of a unique elemental composition. nih.gov For this compound, with a molecular formula of C₈H₁₄N₂, HRMS can confirm this composition by distinguishing its exact mass from other potential isobaric compounds.

The power of HRMS lies in its ability to provide reliable molecular formula information for parent and product ions, minimizing the possibility of false positives. nih.gov This technique is essential for confirming the identity of the compound in complex mixtures without relying solely on retention time or fragmentation patterns. Fourier transform instruments, such as the Orbitrap and Fourier transform ion cyclotron resonance (FTICR), are commonly employed to achieve the ultra-high resolution required for this type of analysis. nih.gov

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₄N₂ |

| Monoisotopic Mass | 138.1157 g/mol |

| Typical Mass Accuracy | < 5 ppm |

| Ionization Mode | Electrospray Ionization (ESI+) |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful method for the separation, detection, and quantification of imidazole derivatives from complex matrices. rsc.org The technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. rsc.org

For the analysis of imidazoles, reversed-phase chromatography is commonly utilized. A C18 column is often employed for separation, providing sufficient retention for these relatively polar compounds. researchgate.netresearchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as ammonium (B1175870) formate (B1220265) or formic acid to improve peak shape and ionization efficiency. researchgate.netwiley.com Detection is achieved using a mass spectrometer, typically with an electrospray ionization (ESI) source operating in positive ion mode, as the nitrogen atoms in the imidazole ring are readily protonated. nih.govnih.gov

Table 2: Typical LC-MS Parameters for Imidazole Analysis

| Parameter | Description | Reference |

|---|---|---|

| LC Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.7 µm) | researchgate.net |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate (B1210297) | wiley.comrsc.org |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | wiley.com |

| Elution | Gradient elution | rsc.org |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | researchgate.netnih.gov |

| MS Detection | Selected Reaction Monitoring (SRM) for quantification | researchgate.netmdpi.com |

Aerosol Laser Time-of-Flight Mass Spectrometry (ALTOFMS) for Specific Ion Identification

Aerosol Laser Time-of-Flight Mass Spectrometry (ALTOFMS) is a specialized, real-time analytical technique used to characterize the chemical composition of individual aerosol particles. While specific data for this compound is not available, the technique has been used to study other imidazole compounds in atmospheric aerosols. xml-journal.net

In an ALTOFMS instrument, individual aerosol particles are introduced into a vacuum chamber where they are struck by a high-energy laser pulse. This process simultaneously desorbs and ionizes molecules from the particle, creating a plume of ions. These ions are then analyzed by a time-of-flight mass spectrometer, which separates them based on their mass-to-charge ratio. researchgate.net This method provides immediate chemical information about single particles, which would allow for the identification of ions corresponding to this compound if it were present in an aerosol sample. xml-journal.net

Electronic and Optical Spectroscopy

Electronic and optical spectroscopy techniques, particularly UV-Vis spectroscopy, are used to study the electronic transitions within the imidazole chromophore of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic structure of a molecule. The imidazole ring in this compound acts as a chromophore, the part of the molecule responsible for absorbing light.

Substituted imidazoles typically exhibit characteristic absorption bands in the UV region. researchgate.net The precise wavelength and intensity of these absorptions can be influenced by the type and position of substituents on the imidazole ring, as well as by the solvent and pH of the solution. nih.govnih.gov For instance, many simple imidazoles show absorption maxima between 200 and 300 nm. researchgate.netqiagen.com

Characterization of Absorption Peaks Related to Imidazole Chromophores

The absorption peaks observed in the UV-Vis spectrum of imidazoles are primarily due to two types of electronic transitions: π → π* and n → π*. researchgate.netresearchgate.net

π → π Transitions: These are typically high-energy, high-intensity absorptions that involve the excitation of an electron from a π bonding orbital to a π antibonding orbital. For the imidazole ring, this transition often results in a strong absorption peak at shorter wavelengths, generally around 210-240 nm. researchgate.netrsc.org

n → π Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (the lone pair on a nitrogen atom) to a π antibonding orbital. These are lower-energy, lower-intensity absorptions compared to π → π* transitions and are often observed as a weaker band or shoulder at longer wavelengths, typically around 270-280 nm. researchgate.netresearchgate.net

The presence of alkyl substituents like the butan-2-yl and methyl groups can cause slight shifts in the position of these absorption bands (bathochromic or hypsochromic shifts). Furthermore, the pH of the medium can significantly alter the spectrum, as protonation or deprotonation of the nitrogen atoms in the imidazole ring changes the electronic structure of the chromophore. nih.govrsc.org

Table 3: Typical UV-Vis Absorption Maxima for Imidazole Chromophores

| Electronic Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε) | Notes |

|---|---|---|---|

| π → π * | 205 - 240 | High | Strong absorption band |

| n → π * | 270 - 285 | Low to Medium | Weaker absorption band, sometimes appears as a shoulder |

Advanced Structural Analysis Techniques

While mass spectrometry and UV-Vis spectroscopy provide foundational data, other advanced techniques are necessary for a complete structural confirmation. Although specific studies on this compound using these methods are not widely published, their application can be inferred from analyses of similar heterocyclic compounds.

Techniques such as one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC) would be indispensable for providing detailed information about the molecule's carbon-hydrogen framework. researchgate.net NMR would confirm the precise connectivity of the atoms, including the attachment points of the butan-2-yl and methyl groups to the imidazole ring and the specific isomerism.

For unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray diffraction analysis would be the definitive method. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, within the crystal lattice. researchgate.net

Single-Crystal X-ray Diffraction (SC-XRD)

Table 1: Representative Crystallographic Data for a Substituted Imidazole Derivative

| Parameter | Value (for 2-methyl-1H-imidazol-3-ium nitrate) |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 10.1879 (4) |

| b (Å) | 10.0912 (4) |

| c (Å) | 11.9055 (5) |

| β (°) | 115.188 (2) |

| Volume (ų) | 1107.60 (8) |

| Z | 4 |

This data is for a related compound and serves as an illustrative example. nih.gov

Rotational Spectroscopy for Gas-Phase Structural Parameters

Rotational spectroscopy is a high-resolution technique used to determine the structure of molecules in the gas phase. It measures the quantized rotational energy levels of a molecule. By analyzing the frequencies of the absorbed microwave radiation, highly precise molecular geometries, including bond lengths and angles, can be determined.

While the rotational spectrum of this compound has not been experimentally recorded, extensive studies on the parent molecule, imidazole, provide a solid foundation for understanding what to expect. The rotational spectrum of imidazole has been investigated in detail, leading to the precise determination of its rotational constants and hyperfine structure arising from the nuclear quadrupole moments of the nitrogen atoms. researchgate.netaanda.org

The substitution of a butan-2-yl and a methyl group onto the imidazole ring would significantly alter the molecule's moments of inertia, leading to a much denser and more complex rotational spectrum compared to imidazole. The analysis of this spectrum would, however, yield the precise gas-phase structure of the molecule, free from the intermolecular interactions present in the solid state. The rotational constants obtained would be directly related to the principal moments of inertia of the molecule, from which a detailed geometric structure can be derived.

Table 2: Experimental Rotational and Centrifugal Distortion Constants for Imidazole (MHz)

| Parameter | Value |

| A | 10033.4354(12) |

| B | 9673.1601(12) |

| C | 4920.84073(83) |

| DJ | 0.001646(14) |

| DJK | -0.00424(11) |

This data for the parent imidazole compound illustrates the type of information obtained from rotational spectroscopy. researchgate.net

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This experimental data is then compared to the theoretical percentages calculated from the molecular formula to confirm the compound's elemental composition and purity.

For this compound, the molecular formula is C₈H₁₄N₂. The theoretical elemental composition can be calculated as follows:

Carbon (C): (8 * 12.011) / 138.21 * 100% = 69.51%

Hydrogen (H): (14 * 1.008) / 138.21 * 100% = 10.21%

Nitrogen (N): (2 * 14.007) / 138.21 * 100% = 20.27%

Experimental determination of the CHN content for a synthesized sample of this compound should yield values very close to these theoretical percentages, typically within a ±0.4% margin of error, to confirm its identity. While specific experimental data for the target compound is unavailable, the following table shows representative data for another substituted imidazole, 1-(2-Ethoxy-2-phenylethyl)-1H-imidazole (C₁₃H₁₆N₂O), to illustrate the format of such results. nih.gov

Table 3: Elemental Analysis Data for a Representative Substituted Imidazole

| Element | Theoretical % | Experimental % (for C₁₃H₁₆N₂O) |

| Carbon (C) | 72.19 | 72.05 |

| Hydrogen (H) | 7.46 | 7.33 |

| Nitrogen (N) | 12.95 | 12.88 |

This data is for an analogous compound, 1-(2-Ethoxy-2-phenylethyl)-1H-imidazole, and is provided for illustrative purposes. nih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic structure, geometry, and reactivity of molecules like 2-(Butan-2-yl)-5-methyl-1H-imidazole. These methods provide insights into molecular properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For imidazole (B134444) derivatives, DFT is frequently employed to determine optimized molecular geometries, electronic properties, and chemical reactivity. tandfonline.com By analyzing parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can understand the charge transfer interactions and the stability of the molecule. tandfonline.com

The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. ekb.eg A smaller energy gap suggests that the molecule is more reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps, generated through DFT calculations, identify the electron-rich and electron-deficient regions of a molecule, which are indicative of potential sites for electrophilic and nucleophilic attack. researchgate.net For substituted imidazoles, the nitrogen atoms are typically the most electron-rich (negative potential) regions, while the N-H proton is the most electron-deficient (positive potential) region. researchgate.net

Ab initio quantum chemistry methods, including Hartree-Fock (HF) and post-Hartree-Fock methods, as well as DFT, are widely used to predict spectroscopic parameters. These theoretical calculations can simulate vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra. researchgate.net The calculated vibrational frequencies and chemical shifts can be compared with experimental data to confirm the molecular structure of newly synthesized imidazole compounds. researchgate.net

These computational approaches allow for the assignment of specific vibrational modes and NMR signals to corresponding structural features of the molecule. For a compound like this compound, theoretical calculations would help in assigning the characteristic vibrational frequencies of the imidazole ring and the attached sec-butyl and methyl groups, and in predicting the ¹H and ¹³C NMR chemical shifts for each unique atom.

The accuracy of quantum chemical calculations is highly dependent on the chosen level of theory and the basis set. The B3PW91 functional is a hybrid DFT functional that combines Becke's three-parameter exchange functional with the Perdew-Wang 91 correlation functional. It is known for providing reliable results for a wide range of chemical systems. Theoretical studies on substituted 1,2,3-triazoles, which are structurally related to imidazoles, have utilized the B3PW91 functional with the 6-311++G** basis set to investigate molecular stability and tautomerism. researchgate.net

The 6-31G(d,p) basis set is a Pople-style basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p). These functions are crucial for accurately describing the anisotropic electron density in molecules with heteroatoms and are essential for modeling hydrogen bonding. The combination of a hybrid functional like B3PW91 or B3LYP with a split-valence basis set like 6-31G(d,p) or larger (e.g., 6-311G(d,p)) typically provides a good balance between computational cost and accuracy for studying imidazole derivatives. tandfonline.comekb.eg

Table 1: Common Levels of Theory and Basis Sets Used in Computational Studies of Imidazole Derivatives This table presents examples from various studies on imidazole derivatives and is for illustrative purposes.

| Level of Theory | Basis Set | Application |

| B3LYP | 6-311G(d) | Molecular geometry optimization and electronic property analysis. ekb.eg |

| B3LYP | 6-311G(d,p) | Optimization and prediction of NMR and vibrational spectra. tandfonline.com |

| B3PW91 | 6-311++G** | Investigation of stability and tautomerism in related azoles. researchgate.netresearchgate.net |

| B3LYP | 6-311++G(d,p) | Calculation of spectroscopic parameters and MEP maps for substituted imidazoles. researchgate.net |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the behavior of molecules and their interactions with other molecules, particularly biological macromolecules like proteins.

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. arabjchem.orgmdpi.com This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates. arabjchem.org For imidazole derivatives, which are known to possess a wide range of biological activities, molecular docking studies are frequently performed to understand their mechanism of action. arabjchem.orgresearchgate.net

In a typical docking study, a library of imidazole derivatives would be docked into the active site of a target protein. The results are analyzed based on the binding energy (often reported in kcal/mol) and the specific interactions formed, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. mdpi.com For instance, studies have shown that imidazole derivatives can effectively bind to the active sites of enzymes like glucosamine-fructose-6-phosphate aminotransferase, a target for antimicrobial agents. mdpi.comresearchgate.net

Table 2: Example of Molecular Docking Results for Imidazole Derivatives against Antimicrobial Targets This data is illustrative and compiled from studies on various imidazole compounds, not specifically this compound.

| Compound Type | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Interacting Residues (Example) |

| Imidazole-pyrazole hybrids | GlcN-6-P synthase (2VF5) | -6.91 to -8.01 | Thr352, Ser347, Lys603 researchgate.net |

| Substituted Imidazoles | HIV-1-Reverse Transcriptase (1RT2) | -8.5 to -10.2 | Lys101, Lys103, Tyr181 mdpi.com |

| Benzimidazole-triazole hybrids | DNA Gyrase Subunit B | -6.4 to -9.8 | Asn46 tci-thaijo.org |

Pharmacophore modeling is another crucial tool in structure-based drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exhibit a specific biological activity. nih.govnih.gov

For the imidazole class of compounds, a pharmacophore model can be developed based on a set of known active molecules. nih.gov This model can then be used to virtually screen large chemical databases to identify new compounds that match the pharmacophore and are therefore likely to be active. Pharmacophore models for imidazole derivatives often include the imidazole ring as a key feature, which can act as a hydrogen bond donor/acceptor or a hydrophobic/aromatic center, depending on the substitution pattern and the target receptor. nih.gov The alkyl groups in this compound, for example, would likely contribute to a hydrophobic feature in a pharmacophore model.

Prediction of Chemical Reactivity and Stability

Computational chemistry provides powerful tools to predict the chemical reactivity and stability of molecules like this compound without the need for laboratory experiments. By employing quantum mechanical calculations, it is possible to gain insights into the intrinsic properties of the molecule, guided by the influence of its specific substituents.

Investigation of Steric and Electronic Effects of Butan-2-yl and Methyl Substituents

The chemical behavior of this compound is significantly influenced by the electronic and steric properties of the butan-2-yl and methyl groups attached to the imidazole ring. Both are alkyl groups, which are known to be electron-donating through an inductive effect (+I). This electron donation increases the electron density on the imidazole ring, which can, in turn, affect its aromaticity and nucleophilicity.

Electronic Effects: The methyl group at the C5 position and the butan-2-yl group at the C2 position both push electron density into the heterocyclic ring. This increased electron density generally enhances the basicity of the nitrogen atoms and can make the ring more susceptible to electrophilic attack. Computational methods such as Natural Bond Orbital (NBO) analysis can quantify this charge transfer and map the electron density distribution across the molecule. The butan-2-yl group, being larger than the methyl group, is expected to have a slightly stronger inductive effect.

Steric Effects: The butan-2-yl group is sterically more demanding than the methyl group. This steric bulk at the C2 position can hinder the approach of reactants, potentially influencing the regioselectivity of reactions. For example, it may shield the N1 and N3 nitrogen atoms to some extent, modulating their availability for protonation or coordination with other species. Molecular mechanics and density functional theory (DFT) calculations can be used to model the molecule's geometry and identify the most stable conformation, revealing how the bulky butan-2-yl group orients itself relative to the planar imidazole ring to minimize steric strain. Studies on similarly branched alkyl-substituted imidazoles have shown that such groups can decrease molecular packing efficiency in the solid state. mdpi.com

Isodesmic Reactions for Thermodynamic Property Estimation

The heat of formation (ΔHf°) is a critical thermodynamic property that indicates the stability of a molecule. Direct calculation of this value can be computationally expensive and prone to error. Isodesmic reactions offer an elegant and accurate computational strategy to overcome these challenges. niscpr.res.in An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds on the reactant side are the same as on the product side. This conservation of bond types allows for significant cancellation of errors in the quantum chemical calculations, leading to more reliable results. rsc.org

For this compound, a suitable isodesmic reaction could be designed by breaking down the molecule into simpler, well-characterized fragments. The enthalpy of this reaction (ΔH_rxn) is calculated using a selected level of theory, such as DFT with the B3LYP functional. niscpr.res.in The heat of formation of the target molecule can then be derived if the experimental or accurately calculated heats of formation of the other molecules in the equation are known. rsc.org

An illustrative isodesmic reaction scheme is presented below:

Table 1: Illustrative Isodesmic Reaction for Thermodynamic Property Estimation

| This compound + Imidazole → 2-Butyl-1H-imidazole + 5-Methyl-1H-imidazole | ||||

|---|---|---|---|---|

| Reactants | Products | |||

| This compound | + | Imidazole | → | 2-Butyl-1H-imidazole + 5-Methyl-1H-imidazole |

Note: This represents a hypothetical reaction scheme used for calculation. The product "2-Butyl-1H-imidazole" is used as a simplified analogue.

By calculating the energies of all species in this balanced reaction, the unknown heat of formation of this compound can be determined with high accuracy. niscpr.res.in

Bond Dissociation Energy (BDE) Calculations

Bond Dissociation Energy (BDE) is the enthalpy change associated with the homolytic cleavage of a bond in the gas phase. It is a fundamental measure of bond strength and a key indicator of a molecule's potential thermal stability and degradation pathways. Computational chemistry allows for the calculation of BDEs for specific bonds within a molecule.

For this compound, several bonds are of interest for BDE analysis:

N-H bond: The dissociation of the hydrogen from the nitrogen atom.

C-N bonds: The bonds within the imidazole ring.

C-C bonds: The bond connecting the butan-2-yl group to the ring and the bonds within the alkyl substituent itself.

DFT methods are commonly employed to calculate the energies of the parent molecule and the resulting radicals formed after bond cleavage. The BDE is the energy difference between these species. The electron-donating nature of the alkyl substituents is expected to have a minor influence on the N-H and ring C-N bond strengths compared to unsubstituted imidazole. Delocalization of the resulting radical can stabilize it, thereby lowering the BDE. For instance, cleavage of a C-H bond adjacent to the nitrogen in some aromatic systems can lead to a radical stabilization of approximately 7 kcal/mol. acs.org

Table 2: Key Bonds for BDE Analysis in this compound

| Bond Type | Location | Expected Relative Strength |

|---|---|---|

| N1-H | Imidazole Ring | Relatively high, typical for N-H in heterocycles |

| C2-C(butyl) | Ring-Substituent Linkage | Moderate, typical for C-C single bonds |

| C5-C(methyl) | Ring-Substituent Linkage | Moderate, slightly stronger than C2-C(butyl) |

| C-H | Alkyl Side Chains | Varies (primary, secondary, tertiary C-H) |

Structure-Property Relationship Investigations

Influence of Substituents on Electronic Structure and Reactivity

The butan-2-yl and methyl substituents fundamentally modulate the electronic landscape of the imidazole core. This modulation directly impacts the molecule's reactivity. Key electronic properties that can be computationally investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show regions of negative potential (electron-rich) localized around the nitrogen atoms, identifying them as likely sites for electrophilic attack or protonation. The electron-donating substituents would enhance the negative potential on these nitrogen atoms.

The combination of steric hindrance from the butan-2-yl group and the enhanced electron density on the ring creates a specific reactivity profile. While the ring is electronically activated, reactions may be directed to the less sterically hindered positions.

Correlation of Computational Data with Experimental Observations

The ultimate validation of any computational model lies in its ability to accurately reproduce and predict experimental results. researchgate.net While specific experimental data for this compound is not widely available in the literature, a validation process would involve comparing calculated properties against measured values.

Table 3: Correlation of Computational and Experimental Data

| Calculated Property | Experimental Technique | Purpose of Correlation |

|---|---|---|

| Vibrational Frequencies | FT-IR and Raman Spectroscopy | Confirming structural assignments and vibrational modes |

| NMR Chemical Shifts | 1H and 13C NMR Spectroscopy | Validating the predicted electronic environment of nuclei |

| UV-Vis Absorption Maxima | UV-Vis Spectroscopy | Correlating electronic transition energies (HOMO-LUMO gap) |

| Acidity/Basicity (pKa) | Potentiometric Titration | Validating predicted proton affinities and charge distributions |

Discrepancies between computational predictions and experimental data can arise from factors such as the limitations of the theoretical model, solvation effects not fully captured by the model, or experimental errors. researchgate.net By analyzing these discrepancies, computational models can be refined to improve their predictive power for this and related molecules. Studies on other substituted imidazoles have shown that computational predictions for properties like density can be quite close to experimental data, while other properties like viscosity may require a scaling factor for better agreement. mdpi.com

Conformational Analysis of this compound

A comprehensive search of available scientific literature and computational chemistry databases did not yield specific studies on the conformational analysis of this compound. Computational and theoretical studies detailing the rotational barriers, potential energy surfaces, and stable conformers for this particular substituted imidazole are not presently available in the reviewed sources.

While general principles of conformational analysis for substituted imidazoles and similar heterocyclic systems have been established, specific quantitative data such as dihedral angles of stable conformers, rotational energy barriers, and the relative energies of different spatial arrangements for this compound are absent from the current body of published research.

Therefore, the presentation of detailed research findings and specific data tables for the conformational analysis of this compound is not possible at this time. Further computational chemistry research would be required to elucidate the specific conformational preferences of this compound.

Reactivity and Reaction Mechanisms

General Reactivity Profile of the Imidazole (B134444) Ring System

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structure possesses a unique chemical complexity, behaving as a π-excessive heterocycle that exhibits properties analogous to both pyrrole (B145914) and pyridine. libretexts.orgresearchgate.net The ring is classified as aromatic due to the presence of a sextet of π electrons. nih.gov This aromaticity confers a degree of stability, with a resonance energy of 14.2 kcal/mol. researchgate.net

A key feature of imidazole is its amphoteric nature, meaning it can act as both an acid and a base. nih.govresearchgate.net The pyridine-like nitrogen at the N-3 position has a lone pair of electrons, making it basic and a site for protonation. nih.gov Conversely, the pyrrole-like nitrogen at the N-1 position bears a hydrogen atom that can be removed by a strong base, making it acidic. cdnsciencepub.com This dual character allows imidazole to participate in a wide range of chemical interactions and makes it susceptible to both electrophilic and nucleophilic attacks. researchgate.net

The electron density in the imidazole ring is not evenly distributed. The nitrogen atoms have the highest electron density, while among the carbon atoms, the C4 and C5 positions have higher electron density compared to the C2 position. nih.gov Consequently, electrophilic substitution reactions typically occur at the C4 or C5 positions, while the C2 position is more prone to nucleophilic attack. nih.govnih.gov

Electrophilic Attack on Nitrogen Atoms of the Imidazole Ring

Electrophilic attack on the imidazole ring preferentially occurs at the sp²-hybridized, pyridine-like nitrogen atom (N-3). researchgate.net This nitrogen possesses an unshared pair of electrons that is not part of the aromatic π-system, making it the most nucleophilic and basic site in the molecule. researchgate.netyoutube.com Protonation with strong acids readily occurs at this position to form stable imidazolium (B1220033) salts. nih.govcdnsciencepub.com

The N-1 nitrogen, often referred to as the 'pyrrole-type' nitrogen, is significantly less susceptible to electrophilic attack because its lone pair of electrons is integral to the 6π aromatic system. researchgate.netlibretexts.org Engaging these electrons in a reaction would disrupt the ring's aromaticity and stability. Therefore, reactions with electrophiles such as alkylating or acylating agents typically result in substitution at the N-3 position, or at N-1 after deprotonation.

Nucleophilic Attack on Carbon Atoms of the Imidazole Ring

While the electron-rich nature of the imidazole ring makes it generally resistant to nucleophilic attack, such reactions can occur, particularly at the C2 carbon atom. researchgate.netfiveable.me The C2 position is situated between two electron-withdrawing nitrogen atoms, which lowers its electron density relative to the C4 and C5 positions, making it the most electrophilic carbon in the ring. nih.gov

Nucleophilic substitution at the C2 position is uncommon unless the ring is activated by strongly electron-withdrawing groups. researchgate.netcdnsciencepub.com However, the C2 position is the most acidic carbon, and deprotonation can facilitate reactions with nucleophiles. nih.gov For instance, after N-alkylation to form an imidazolium salt, the acidity of the C2-H bond increases significantly, allowing for deprotonation and subsequent reactions. youtube.com

Influence of the Butan-2-yl and Methyl Groups on Reaction Pathways and Regioselectivity

The presence of the butan-2-yl group at the C2 position and the methyl group at the C5 position significantly modifies the reactivity of the imidazole core through a combination of electronic and steric effects.

Electronic Effects: Both methyl and butan-2-yl groups are alkyl substituents that exert a positive inductive effect (+I). quora.com They act as electron-donating groups, pushing electron density into the imidazole ring. This has several consequences:

It enhances the basicity and nucleophilicity of the N-3 nitrogen atom, making it more reactive towards electrophiles.

Steric Effects: The butan-2-yl group is a branched, bulky substituent. fiveable.me Its size creates significant steric hindrance around the C2 position and the adjacent N-1 and N-3 atoms. fiveable.mewikipedia.org This steric bulk can impede the approach of reagents to these sites. libretexts.org

The interplay of these effects dictates the regioselectivity of reactions:

Electrophilic Attack: While the electron-donating groups activate the entire ring, electrophilic attack on a carbon atom will be directed away from the sterically hindered positions. The C2 position is blocked by the butan-2-yl group, and the C5 position is occupied by the methyl group. This leaves the C4 position as the most probable site for electrophilic substitution, provided the electrophile is not too large.

Nucleophilic Attack: Nucleophilic attack, which would typically be favored at C2, is strongly disfavored due to the steric hindrance from the butan-2-yl group. libretexts.org This makes reactions like direct nucleophilic substitution at C2 highly unlikely for this specific compound.

N-Alkylation/Acylation: The approach of electrophiles to the N-1 and N-3 positions may also be sterically hindered by the adjacent butan-2-yl group, potentially slowing down reaction rates compared to less substituted imidazoles. fiveable.me

The following table summarizes the expected influence of the substituents on the reactivity of the 2-(butan-2-yl)-5-methyl-1H-imidazole ring.

| Position | Substituent | Electronic Effect | Steric Effect | Predicted Impact on Reactivity |

| C2 | Butan-2-yl | Electron-donating (+I) | High steric hindrance | Blocks nucleophilic attack; directs electrophiles elsewhere. |

| C4 | Hydrogen | - | Low steric hindrance | Most likely site for electrophilic substitution. |

| C5 | Methyl | Electron-donating (+I) | Moderate steric hindrance | Activates the ring; blocks substitution at this site. |

| N1/N3 | - | Enhanced basicity due to +I effect | Moderate steric hindrance from C2 substituent | Increased reactivity to electrophiles, but may be slowed by steric hindrance. |

Mechanistic Studies of Formation Pathways and Transformations

The synthesis of substituted imidazoles like this compound is commonly achieved through multi-component condensation reactions. The most established method is the Debus-Radziszewski imidazole synthesis. wikipedia.orgrsc.org This reaction involves the condensation of three components:

A 1,2-dicarbonyl compound

An aldehyde

Ammonia (B1221849) or a primary amine

For the synthesis of this compound, the likely precursors would be:

1,2-dicarbonyl: A compound like 1-hydroxypropan-2-one or another propylene (B89431) glycol derivative that can provide the C4-C5 backbone with the methyl group at C5.

Aldehyde: 2-Methylbutanal, which would provide the C2 carbon and its attached butan-2-yl group.

Nitrogen Source: Two equivalents of ammonia.

The proposed mechanism involves the initial formation of a diimine from the reaction of the dicarbonyl compound with two molecules of ammonia. wikipedia.org This diimine intermediate then condenses with the aldehyde, followed by cyclization and dehydration (aromatization) to yield the final substituted imidazole ring. rsc.org Other related methods, like the Van Leusen Imidazole Synthesis, utilize tosylmethyl isocyanide (TosMIC) reacting with an aldimine, which can be formed in situ from an aldehyde and an amine. researchgate.net

In condensation-based syntheses, ammonium (B1175870) ions (NH₄⁺), often from salts like ammonium acetate (B1210297) (NH₄OAc) or aqueous ammonium solutions, serve as the nitrogen source for the imidazole ring. nih.govacs.org In solution, ammonium ions are in equilibrium with ammonia (NH₃), which acts as the nucleophile that reacts with the carbonyl groups of the other starting materials.

The efficiency and yield of these condensation reactions can often be poor under traditional heating methods. rsc.org Consequently, various catalytic species are employed to improve the reaction conditions.

Lewis Acids: Catalysts like Fe₃O₄ nanoparticles or zinc(II) chloride can activate the carbonyl groups of the aldehyde and dicarbonyl components, making them more electrophilic and susceptible to nucleophilic attack by ammonia. rsc.orgrsc.org

Solid Acid Catalysts: Materials such as sulfonic acid functionalized SBA-15 have been used as green, recyclable catalysts that facilitate the condensation and cyclization steps under solvent-free conditions.

Ionic Liquids: Certain ionic liquids can act as both the solvent and catalyst, promoting the reaction through stabilization of intermediates. rsc.org

Impact of Anions on Reaction Kinetics and Product Yields

The anionic species in a reaction mixture can dictate the mechanistic pathway and, consequently, the rate of reaction and the distribution of products. This is particularly evident in reactions where the imidazole nitrogen acts as a nucleophile, such as in N-alkylation.

Influence on Reaction Kinetics

The kinetics of reactions involving this compound are sensitive to the basicity and nucleophilicity of the accompanying anion. In a basic medium, the reaction can proceed via the imidazole anion, which is a more potent nucleophile than the neutral imidazole. The nature of the base's counter-anion can influence the effective concentration and reactivity of the imidazole anion.

For instance, in N-alkylation reactions of unsymmetrical imidazoles, the reaction is understood to proceed through an S_E2' process with the free base, while the imidazole anion follows S_E2cB kinetics. The rate of these reactions is dependent on both polar and steric factors.

The choice of anion can also have a more direct catalytic role. In ionic liquids, where the anion is an integral part of the solvent, it can act as a proton-exchanging agent, thereby lowering the activation energy of the reaction. For example, computational studies on imidazole synthesis have shown that the anionic component of an ionic liquid can significantly decrease the energy barriers for key reaction steps.

Impact on Product Yields and Regioselectivity

The anion present can significantly affect the yield and the regioselectivity of reactions involving asymmetrically substituted imidazoles like this compound. The two nitrogen atoms of the imidazole ring are not equivalent, and the position of substitution can be influenced by the reaction conditions, including the nature of the anion.

In the N-alkylation of unsymmetrical imidazoles, the ratio of the resulting 1,4- and 1,5-disubstituted products is governed by a combination of steric and electronic effects. Electron-withdrawing groups tend to direct alkylation to the more remote nitrogen atom. The anion of the base used can influence the position of the tautomeric equilibrium of the imidazole, which in turn can affect the product distribution.

Studies on the synthesis of triaryl-imidazoles have demonstrated the critical role of the anion. When comparing different ammonium salts as the nitrogen source, ammonium acetate was found to be the most effective, suggesting that the acetate anion plays a crucial role in the reaction's success, likely by acting as a base to facilitate key deprotonation steps.

While specific data for this compound is not available, the table below illustrates the general effect of different anions on the yield of imidazole synthesis, drawn from studies on related compounds.

General Influence of Anions on Imidazole Synthesis Yield

| Anion Source (Ammonium Salt) | Relative Yield | Probable Role of Anion |

|---|---|---|

| Acetate (NH₄OAc) | High | Acts as a base, facilitating deprotonation and catalyzing the reaction. |

| Chloride (NH₄Cl) | Low | Less basic than acetate, less effective at promoting the necessary deprotonation steps. |

| Nitrate (NH₄NO₃) | Low | Similar to chloride, lacks the basicity to efficiently drive the reaction forward. |

| Sulfate (B86663) ((NH₄)₂SO₄) | Low | The sulfate anion is a very weak base and does not effectively promote the reaction. |